molecular formula C4H8N2O3 B556242 3-Ureidopropionic acid CAS No. 462-88-4

3-Ureidopropionic acid

Cat. No.: B556242
CAS No.: 462-88-4
M. Wt: 132.12 g/mol
InChI Key: JSJWCHRYRHKBBW-UHFFFAOYSA-N
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Description

Ureidopropionic acid, also known as 3-ureidopropanoic acid or N-carbamoyl-beta-alanine, is an organic compound belonging to the class of ureas. Ureas are characterized by the presence of two amine groups connected by a carbonyl (C=O) functional group. Ureidopropionic acid is an intermediate in the metabolism of uracil, a pyrimidine nucleobase .

Scientific Research Applications

Ureidopropionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound plays a role in the metabolism of uracil and is studied for its involvement in metabolic pathways.

    Medicine: Ureidopropionic acid is investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ureidopropionic acid can be synthesized through the reaction of beta-alanine with urea under controlled conditions. The reaction typically involves heating beta-alanine and urea in the presence of a catalyst to facilitate the formation of the ureido group.

Industrial Production Methods: Industrial production of ureidopropionic acid often involves the use of advanced techniques such as gas chromatography-tandem mass spectrometry for the quantification and purification of the compound .

Types of Reactions:

    Oxidation: Ureidopropionic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions to yield reduced forms.

    Substitution: Ureidopropionic acid can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Comparison with Similar Compounds

  • Beta-ureidoisobutyric acid
  • N-carbamoyl-aspartic acid
  • N-acetylaspartic acid

Comparison: Ureidopropionic acid is unique in its specific role in the metabolism of uracil. While similar compounds like beta-ureidoisobutyric acid and N-carbamoyl-aspartic acid also participate in metabolic pathways, ureidopropionic acid’s involvement in uracil metabolism distinguishes it from others .

Properties

IUPAC Name

3-(carbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJWCHRYRHKBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196771
Record name N-Carbamoyl-beta-alanine
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Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Ureidopropionic acid
Source Human Metabolome Database (HMDB)
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Solubility

20.9 mg/mL
Record name Ureidopropionic acid
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CAS No.

462-88-4
Record name N-Carbamoyl-β-alanine
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Record name N-Carbamoyl-beta-alanine
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Record name 3-(carbamoylamino)propanoic acid
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Record name 3-UREIDOPROPIONIC ACID
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Record name Ureidopropionic acid
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Melting Point

170 °C
Record name Ureidopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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